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Compound of Interest

Compound Name:
1-Methyl-2-pentyl-4(1H)-

quinolinone

Cat. No.: B046255 Get Quote

An In-depth Technical Guide on 1-Methyl-2-pentyl-4(1H)-quinolinone

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological context of 1-Methyl-2-pentyl-4(1H)-quinolinone, a natural product of interest to

researchers in medicinal chemistry and drug development. The information is tailored for

scientists and professionals engaged in chemical synthesis and biological evaluation of novel

compounds.

Compound Identity and Structure
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid isolated from the fruits of Evodia

Rutaecarpa.[1][2] It belongs to a class of heterocyclic compounds known for a wide range of

biological activities, including antibacterial and cytotoxic effects against cancer cells.[1][2]

IUPAC Name: 1-methyl-2-pentylquinolin-4-one[3]

CAS Number: 22048-98-2[3][4]

Molecular Formula: C₁₅H₁₉NO[2]

Molecular Weight: 229.32 g/mol [2]

SMILES: CCCCCc1cc(=O)n(C)c2ccccc12[3]
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Chemical Structure:

Physicochemical and Biological Properties
Quantitative data for 1-Methyl-2-pentyl-4(1H)-quinolinone is limited in publicly accessible

literature. The following table summarizes available data for the target compound and includes

experimental values for a structurally related analog, 1-methyl-4(1H)-quinolinone (which lacks

the 2-pentyl group), for comparative purposes.
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Property Value Source / Comment

Molecular Formula C₁₅H₁₉NO [2]

Molecular Weight 229.32 g/mol [2]

Physical Form

Not specified. Related

quinolinones are typically

powders.

General knowledge.

Melting Point Data not available

For comparison, 1-methyl-

4(1H)-quinolinone has a

melting point of 152 °C.[5]

Boiling Point Data not available

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[2]

pKa Data not available

For comparison, the related

aromatic amine 4-

methylquinoline has a pKa of

5.67.[6]

LogP (Octanol/Water) Data not available

For comparison, 1-methyl-

4(1H)-quinolinone has a LogP

of 0.44.[5]

Biological Activity
Antibacterial, Cytotoxic against

cancer cells
[1]

Natural Source Fruits of Evodia Rutaecarpa [1]

Experimental Protocols
While a specific, published synthesis for 1-Methyl-2-pentyl-4(1H)-quinolinone is not readily

available, a plausible route can be designed based on established methods for quinolin-4-one

synthesis, such as the Conrad-Limpach reaction.[7]
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Proposed Synthesis Protocol (Conrad-Limpach
Approach)
This protocol describes the synthesis via condensation of N-methylaniline with a β-keto ester

followed by thermal cyclization.

Step 1: Synthesis of Ethyl 3-(methylamino)oct-2-enoate (Intermediate)

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser,

combine N-methylaniline (1 equiv.), ethyl 3-oxooctanoate (1.1 equiv.), and toluene (100 mL).

Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).

Heat the mixture to reflux and allow it to react for 4-6 hours, collecting the water byproduct in

the Dean-Stark trap.

Monitor the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is

consumed.

Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium

bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude enamine intermediate. Purification can be achieved via vacuum

distillation or column chromatography.

Step 2: Thermal Cyclization to 1-Methyl-2-pentyl-4(1H)-quinolinone

Place the purified enamine intermediate from Step 1 into a high-boiling point solvent such as

Dowtherm A or diphenyl ether in a flask fitted with a high-temperature thermometer and

reflux condenser.

Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or

Argon).

Maintain this temperature for 30-60 minutes. The cyclization process results in the

elimination of ethanol.
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Monitor the reaction by TLC.

Upon completion, cool the mixture and dilute with a non-polar solvent like hexane to

precipitate the crude product.

Filter the solid product, wash with cold hexane, and dry under vacuum.

Step 3: Purification

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or

ethyl acetate/hexane, to yield the purified 1-Methyl-2-pentyl-4(1H)-quinolinone.

Analytical Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques.[3]

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent

(e.g., DMSO, Chloroform) for analysis.

Liquid Chromatography-Mass Spectrometry (LCMS):

Inject the sample into an HPLC system equipped with a C18 column.

Use a gradient elution method with mobile phases such as water (with 0.1% formic acid)

and acetonitrile (with 0.1% formic acid).

Monitor the elution profile with a UV detector.

Couple the output to a mass spectrometer (e.g., ESI-QTOF) to confirm the molecular

weight (Expected [M+H]⁺ = 230.15).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the

proposed structure, showing characteristic signals for the N-methyl group, the pentyl
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chain, and the aromatic protons of the quinolinone core.

Purity Assessment: Determine the final purity using HPLC with UV detection by calculating

the peak area percentage of the main product. Purity should meet the standards for

biological testing (typically >95%).

Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes and potential

biological mechanisms related to 1-Methyl-2-pentyl-4(1H)-quinolinone.

Figure 1: Proposed Synthetic Workflow
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Figure 1: Proposed Synthetic Workflow
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Figure 2: Analytical Characterization Workflow
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Figure 2: Analytical Characterization Workflow
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Figure 3: Potential Anticancer Signaling Pathways
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Figure 3: Potential Anticancer Signaling Pathways

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. 1-Methyl-2-pentyl-4(1H)-quiline | 22048-98-2 [chemicalbook.com]

3. 1-Methyl-2-pentyl-4(1H)-quinolinone [synhet.com]

4. pharmaffiliates.com [pharmaffiliates.com]

5. 1-methyl-4(1H)-quinolinone [stenutz.eu]

6. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b046255?utm_src=pdf-body-img
https://www.benchchem.com/product/b046255?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/1-methyl-2-pentyl-4-1h-quinolinone.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72519277.htm
https://synhet.com/products/CAS-22048-98-2
https://www.pharmaffiliates.com/en/22048-98-2-1-methyl-2-pentyl-4-1h-quinolinone-paphy000664.html
http://www.stenutz.eu/chem/solv6%20(2).php?name=1-methyl-4%281H%29-quinolinone
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylquinoline
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9456289/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [1-Methyl-2-pentyl-4(1H)-quinolinone chemical structure
and properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046255#1-methyl-2-pentyl-4-1h-quinolinone-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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